molecular formula C9H20 B6597449 4-ethyl-2-methylhexane CAS No. 3074-75-7

4-ethyl-2-methylhexane

Cat. No.: B6597449
CAS No.: 3074-75-7
M. Wt: 128.25 g/mol
InChI Key: KYCZJIBOPKRSOV-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylhexane is an organic compound with the molecular formula C9H20. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a specific structure with branches. This compound is one of the many isomers of nonane, and it is characterized by the presence of an ethyl group and a methyl group attached to the main hexane chain .

Safety and Hazards

The safety data sheet for a similar compound, n-Hexane, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, and dizziness . It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-methylhexane can be achieved through various organic reactions. One common method involves the alkylation of 2-methylhexane with ethyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions and ensure high yield .

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic cracking and reforming of petroleum hydrocarbons. The process involves breaking down larger hydrocarbon molecules into smaller ones using heat and catalysts. The resulting mixture is then separated and purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methylhexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-ethyl-2-methylhexane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar molecule, it can dissolve non-polar substances and participate in hydrophobic interactions. These properties make it useful in various chemical and industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-methylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. This uniqueness makes it valuable in applications where specific interactions and properties are required .

Properties

IUPAC Name

4-ethyl-2-methylhexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-5-9(6-2)7-8(3)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCZJIBOPKRSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184765
Record name Hexane, 4-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3074-75-7
Record name 4-Ethyl-2-methylhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3074-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 4-ethyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 4-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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